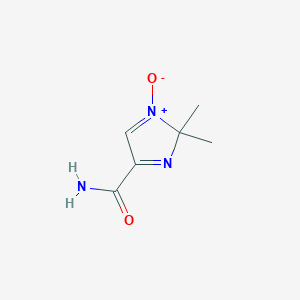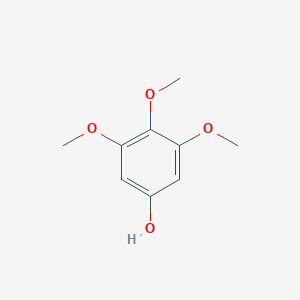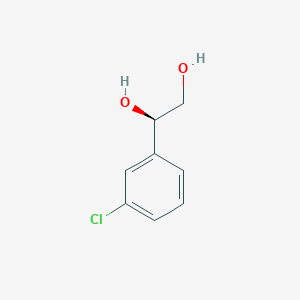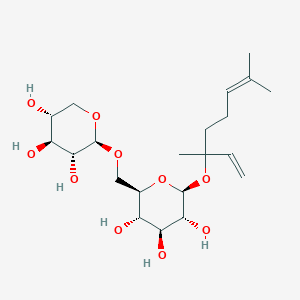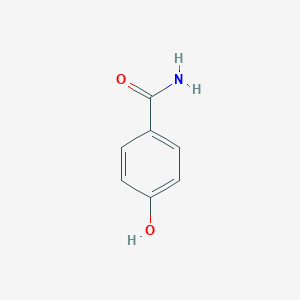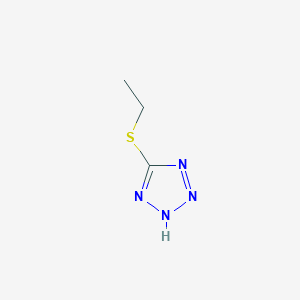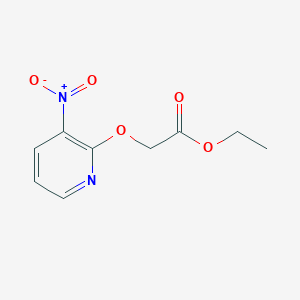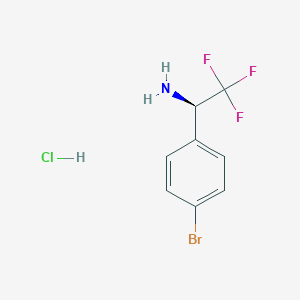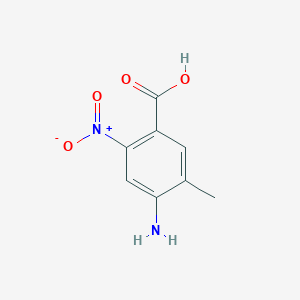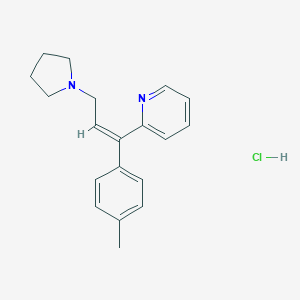![molecular formula C12H10BrNO2S B152139 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 138568-62-4](/img/structure/B152139.png)
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic acid, also known as BTPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in cells. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been found to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In plants, it has been shown to control the growth of pathogens and pests.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. One area of interest is its potential use in the development of new antibiotics. It may also have applications in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. It has been found to exhibit anti-inflammatory and anti-cancer properties, inhibit the growth of bacteria and fungi, and control plant diseases and pests. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-bromo-4-(thiazol-2-yl)phenol with propionic acid in the presence of a catalyst, such as triethylamine. The resulting product is purified using column chromatography to obtain pure 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. This method has been optimized to produce high yields of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid with excellent purity.
Scientific Research Applications
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In agriculture, 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been investigated for its ability to control plant diseases and pests. Additionally, it has been studied for its potential use in environmental science as a pollutant remediation agent.
properties
CAS RN |
138568-62-4 |
|---|---|
Product Name |
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid |
Molecular Formula |
C12H10BrNO2S |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
2-[3-bromo-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10BrNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
InChI Key |
UEECYTBRMOSSRK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Br)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



